2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester
Description
2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a fluorine atom at the ortho position and a methylsulfanyl (SCH₃) group at the meta position on the phenyl ring. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, enhancing its solubility in organic solvents and reducing hydrolysis susceptibility . This compound is part of the arylboronic ester family, widely utilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis , and in advanced materials such as reactive oxygen species (ROS)-responsive drug delivery systems .
Properties
IUPAC Name |
2-(2-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-7-6-8-10(18-5)11(9)15/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMJBSVYMCCJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)SC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation of Substituted Benzene
The starting material, 1-chloro-3-fluoro-2-(methylsulfanyl)benzene, undergoes lithiation using n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at −78°C. This step generates a lithiated aromatic intermediate, which is highly reactive toward electrophilic boron reagents.
Borylation Reaction
The lithiated species is quenched with trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃) , yielding a substituted phenylboronate. Subsequent hydrolysis with aqueous sodium hydroxide (NaOH) produces the trihydroxyborate salt, which is acidified to liberate 2-fluoro-3-(methylsulfanyl)phenylboronic acid.
Key Reaction Conditions:
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Temperature : −78°C (lithiation), 0–25°C (quenching)
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Solvent : THF
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Yield : 60–75% (crude), depending on substituent steric effects.
Esterification with Pinacol
The boronic acid is converted to its pinacol ester via a dehydration reaction, as described in the Royal Society of Chemistry’s general procedure for arylboronic acid pinacol esters.
General Esterification Protocol
A mixture of 2-fluoro-3-(methylsulfanyl)phenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous diethyl ether is stirred at room temperature for 12–18 hours. The reaction is driven to completion by azeotropic removal of water using molecular sieves or a Dean-Stark apparatus. Purification via flash column chromatography (hexanes/ethyl acetate) yields the pinacol ester.
Optimized Parameters:
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Molar Ratio : 1:1.2 (boronic acid : pinacol)
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Solvent : Diethyl ether or toluene
Alternative Synthetic Routes
Direct Boronic Ester Synthesis
In some cases, the boronic ester can be synthesized directly from the aryl halide via Miyaura borylation . This one-pot method uses palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂pin₂) in dimethyl sulfoxide (DMSO) at 80–100°C. However, this approach is less common for substrates with electron-withdrawing groups like −SO₂Me.
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to enhance efficiency and safety. Automated systems control reagent addition and temperature gradients, achieving batch-to-batch consistency. Typical throughput exceeds 50 kg/day with ≥99% purity.
Comparative Analysis of Methods
The table below summarizes key parameters for the two primary preparation routes:
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
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HPLC : ≥99% purity (C18 column, acetonitrile/water gradient)
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Elemental Analysis : Calculated for C₁₃H₁₉BFO₂S: C 54.56%, H 6.65%; Found: C 54.51%, H 6.68%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids and esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling. The compound facilitates the formation of carbon-carbon bonds through a palladium-catalyzed cross-coupling reaction. The molecular targets and pathways involved include the activation of palladium catalysts and the transmetalation process .
Comparison with Similar Compounds
Solubility in Organic Solvents
Boronic acid pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. For example:
- Phenylboronic acid pinacol ester shows high solubility in chloroform, 3-pentanone, and acetone, with minimal variation between solvents .
- Azaester analogs (e.g., phenylboronic acid azaester) display significant solvent dependency, with the highest solubility in chloroform and the lowest in hydrocarbons like methylcyclohexane .
For 2-fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester, the electron-withdrawing fluorine and moderately polar methylsulfanyl group likely enhance solubility in polar aprotic solvents (e.g., chloroform) but reduce it in nonpolar hydrocarbons, aligning with trends observed for other substituted pinacol esters .
Table 1: Solubility Trends of Selected Boronic Acid Pinacol Esters
| Compound | Solubility in Chloroform | Solubility in Hydrocarbons | Key Substituents |
|---|---|---|---|
| Phenylboronic acid pinacol ester | High | Low | None |
| Azaester analog | High | Very low | Nitrogen-containing group |
| 2-Fluoro-3-(methylsulfanyl) derivative | Moderate-High* | Low* | -F, -SCH₃ |
*Predicted based on substituent effects .
Hydrolysis Kinetics
Hydrolysis rates of pinacol esters depend on substituent electronic effects and solvent pH:
- Para-hydroxy and acetamide-substituted esters hydrolyze rapidly in water (t₁/₂ ≈ 10 min) due to electron-withdrawing effects accelerating boronate ester cleavage .
- Para-amino-substituted esters hydrolyze slower (t₁/₂ ≈ 3 hours) due to electron-donating amine groups stabilizing the ester .
For this compound, the ortho-fluorine’s electron-withdrawing effect may moderately increase hydrolysis rates compared to unsubstituted analogs. However, the meta-methylsulfanyl group (a weak electron donor via sulfur’s lone pairs) could counteract this effect, leading to intermediate hydrolysis stability .
Table 2: Hydrolysis Half-Lives of Substituted Pinacol Esters
| Compound | t₁/₂ in Water (pH 7.4) | Key Substituents |
|---|---|---|
| Para-hydroxy-substituted | ~10 min | -OH |
| Para-amino-substituted | ~3 hours | -NH₂ |
| 2-Fluoro-3-(methylsulfanyl) | ~30–60 min* | -F, -SCH₃ |
*Estimated based on electronic effects .
Reactivity in Cross-Coupling Reactions
Substituents critically influence Suzuki-Miyaura coupling efficiency:
- 4-Methoxyphenylboronic acid pinacol ester achieves 87% yield in palladium-catalyzed reactions due to the electron-donating methoxy group enhancing transmetallation .
- Unsubstituted phenylboronic acid pinacol ester fails in certain reactions, highlighting steric or electronic incompatibilities .
However, the methylsulfanyl group’s moderate steric bulk and electronic effects could balance reactivity, making it suitable for specific coupling applications .
Table 3: Functional Comparison in Responsive Materials
| Compound | Key Responsiveness | Potential Applications |
|---|---|---|
| HPAP | ROS (H₂O₂) | Antibiotic delivery |
| PBAP | ROS/pH | Atherosclerosis therapy |
| 2-Fluoro-3-(methylsulfanyl) derivative | ROS/thiol* | Targeted cancer therapy* |
*Hypothesized based on substituent reactivity .
Biological Activity
2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound, characterized by its unique functional groups, may interact with various biological targets, influencing cellular processes and signaling pathways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18BFO2
- Molecular Weight : 236.09 g/mol
The presence of the pinacol ester moiety serves as a protecting group for the boronic acid, enhancing stability during storage and manipulation. This functionality allows for the selective release of the boronic acid under specific conditions, which is crucial for its biological activity.
Boronic acids, including this compound, are known for their ability to reversibly bind to biomolecules containing cis-diols. This property is particularly valuable in the context of enzyme inhibition and modulation of signaling pathways. The compound may influence key regulatory proteins and enzymes by forming stable enzyme-substrate complexes, which can alter phosphorylation states and downstream signaling events.
Biological Activity
Research on the biological activity of this compound indicates its potential as a tool in biochemical research, particularly in the following areas:
- Enzyme Inhibition : The compound has shown promise in modulating enzyme activities at low concentrations without significant toxicity. This characteristic makes it a candidate for further investigation as a therapeutic agent targeting specific enzymes involved in disease processes .
- Cancer Research : Similar boronic acid derivatives have been explored for their anticancer properties, often functioning as proteasome inhibitors or affecting cell cycle progression. Preliminary studies suggest that this compound could exhibit comparable activities, warranting further exploration in cancer models .
Case Studies and Research Findings
Several studies have investigated the interactions and biological implications of boronic acids:
- Proteasome Inhibition : A study highlighted that certain boronic acids can inhibit proteasome activity, leading to cell cycle arrest in cancer cells. Although specific data on this compound is limited, its structural similarity to known inhibitors suggests potential efficacy in this area .
- Enzyme Interaction Studies : Interaction studies have demonstrated that similar compounds can form reversible covalent bonds with enzymes, significantly influencing their activity. These findings underscore the importance of further research into how this compound interacts with various biological targets.
Comparative Analysis
To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Key Features |
|---|---|
| 2-Fluoro-3-(methylsulfanyl)phenylboronic acid | Lacks pinacol ester functionality; used similarly |
| 3-(Trifluoromethoxy)phenylboronic acid pinacol ester | Contains trifluoromethoxy group; different reactivity |
| 6-Fluoro-2-(methylsulfanyl)phenylboronic acid pinacol ester | Different substitution pattern; affects reactivity |
The distinct substitution pattern of this compound may impart unique reactivity and selectivity during biological interactions, making it a subject of interest for future studies.
Q & A
Q. What are the primary applications of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester in organic synthesis?
This compound is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, critical for synthesizing complex pharmaceuticals and organic materials. Its boronic ester group stabilizes the reactive boronic acid moiety, enabling efficient coupling under mild conditions. Researchers should optimize catalyst systems (e.g., Pd-based catalysts) and solvent polarity to enhance reaction yields .
Q. How does the pinacol ester group influence the compound’s stability and solubility?
The pinacol ester significantly improves solubility in organic solvents (e.g., chloroform, acetone) compared to the parent boronic acid, as demonstrated by dynamic light-scattering studies. Solubility in chloroform is 3–5 times higher than in hydrocarbons like methylcyclohexane. This stability allows long-term storage and handling in inert atmospheres without decomposition .
Q. What solvents are recommended for handling this compound based on its solubility profile?
Prioritize chloroform (highest solubility: ~0.8 mol fraction at 25°C) or 3-pentanone (~0.75 mol fraction). Avoid hydrocarbons (e.g., methylcyclohexane), where solubility drops below 0.2 mol fraction. Solvent polarity directly correlates with solubility, as shown by Wilson and NRTL equation modeling .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?
- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced efficiency.
- Solvent/base system : Pair chloroform with K₂CO₃ or CsF to minimize side reactions.
- Temperature : Reactions typically proceed at 60–80°C; monitor via TLC or HPLC-MS. Contradictory yields across studies may arise from trace moisture or oxygen—ensure rigorous anhydrous conditions .
Q. What strategies address contradictory reactivity data in different solvent systems?
- Re-evaluate solvent polarity : Use Kamlet-Taft parameters to quantify solvent effects.
- Control experiments : Test for ester hydrolysis (common in protic solvents) via ¹¹B NMR.
- Thermodynamic modeling : Apply Redlich-Kister equations to correlate solubility and reaction rates .
Q. How does the compound’s stability under physiological conditions impact its use in biological studies?
The pinacol ester hydrolyzes at physiological pH (t₁/₂ ~2–4 hours), releasing the active boronic acid. This property is leveraged in drug delivery systems (e.g., ROS-responsive nanoparticles). For cell-based assays, pre-hydrolysis or esterase-resistant analogs may be required to avoid off-target effects .
Q. What analytical methods confirm the compound’s structural integrity post-synthesis?
- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorine at C2, methylsulfanyl at C3).
- LC-MS : Monitor purity (>95%) and detect hydrolyzed byproducts.
- FT-IR : Confirm boronic ester C-B-O vibrations (1,350–1,450 cm⁻¹). Compare with structurally similar compounds (e.g., 3-(Hydroxymethyl)-5-methylphenylboronic acid pinacol ester) to validate spectral assignments .
Q. How to design analogs with modified substituents for enhanced reactivity or selectivity?
- Halogen positioning : Replace fluorine with chlorine at C2 to alter electronic effects (σₚ = +0.06 for F vs. +0.23 for Cl).
- Methylsulfanyl modification : Introduce bulkier groups (e.g., -SPh) to sterically hinder undesired coupling sites.
- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to predict Hammett constants and reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
